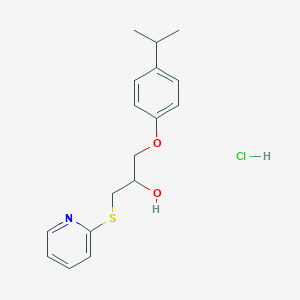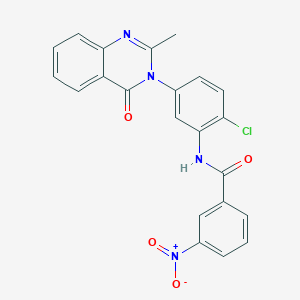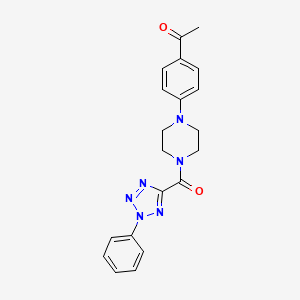
1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as 'Compound A' and is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action.
作用機序
The mechanism of action of 1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is not fully understood. However, it has been shown to interact with several targets, including protein kinases and G protein-coupled receptors. It is believed that this compound modulates the activity of these targets, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. This compound has also been shown to modulate the activity of several G protein-coupled receptors, including the dopamine D2 receptor. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments include its potential applications in drug discovery and its ability to modulate the activity of several targets. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential applications in the treatment of cancer, as it has been shown to have activity against several cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential targets.
合成法
The synthesis of 1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a multi-step process involving several chemical reactions. The starting materials for the synthesis are 4-isopropylphenol and 2-pyridinethiol, which are reacted with each other to form the intermediate compound, 1-(4-isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol. This intermediate is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
科学的研究の応用
1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been extensively used in scientific research to investigate its potential applications in drug discovery. It has been shown to have activity against several targets, including protein kinases, G protein-coupled receptors, and ion channels. This compound has also been used to study the mechanism of action of several drugs, including antipsychotics and antidepressants.
特性
IUPAC Name |
1-(4-propan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-13(2)14-6-8-16(9-7-14)20-11-15(19)12-21-17-5-3-4-10-18-17;/h3-10,13,15,19H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBYZRFAAXAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![N-(Cyanomethyl)-3-[(3-cyanophenoxy)methyl]benzamide](/img/structure/B2789748.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)

![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)
![[4-(Hydroxymethyl)cuban-1-yl]methanol](/img/structure/B2789756.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)